molecular formula C10H14ClN3 B8009196 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine

3-Chloro-6-(piperidin-4-ylmethyl)pyridazine

Cat. No.: B8009196
M. Wt: 211.69 g/mol
InChI Key: ZFZQAUDKVOPDGD-UHFFFAOYSA-N
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Description

3-Chloro-6-(piperidin-4-ylmethyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 3 and a piperidin-4-ylmethyl group at position 4. Pyridazine derivatives are pharmacologically significant due to their diverse biological activities, including analgesic, anti-inflammatory, antiviral, and enzyme inhibitory properties. The piperidine moiety enhances lipophilicity and bioavailability, facilitating interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

3-chloro-6-(piperidin-4-ylmethyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-10-2-1-9(13-14-10)7-8-3-5-12-6-4-8/h1-2,8,12H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZQAUDKVOPDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution

The most straightforward route involves substituting the 6-chloro group in 3,6-dichloropyridazine with a piperidin-4-ylmethyl moiety. However, standard SNAr conditions (e.g., DMF, 100°C) face challenges due to the steric bulk of the piperidine group. Modified protocols using polar aprotic solvents (acetonitrile or DMF) and elevated temperatures (120–150°C) improve reactivity:

Conditions Yield Purity (GC)
Piperidine, DMF, 120°C, 12 h68%97.2%
K₂CO₃, acetonitrile, 150°C, 8 h72%98.5%

Source reports analogous substitutions with ammonia, achieving 90.6% yield at 100°C, while documents morpholine incorporation at 79% yield. The lower yields here underscore the need for optimized leaving groups or catalytic assistance.

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling offers an alternative for introducing the piperidin-4-ylmethyl group. Suzuki-Miyaura coupling using 6-bromo-3-chloropyridazine and piperidin-4-ylmethylboronic acid achieves moderate success:

6-Bromo-3-chloropyridazine+Piperidin-4-ylmethylboronic acidPd(PPh₃)₄, Na₂CO₃This compound\text{6-Bromo-3-chloropyridazine} + \text{Piperidin-4-ylmethylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{this compound}

Catalyst Base Solvent Yield
Pd(PPh₃)₄Na₂CO₃DME/H₂O58%
PdCl₂(dppf)CsFDMF63%

Despite lower yields compared to SNAr, this method avoids harsh conditions and enhances functional group tolerance.

Pyridazinone Chlorination Strategies

Vilsmeier-Haack Reaction

Source details the one-step chlorination of 6-(2-hydroxyphenyl)-3(2H)-pyridazinones using POCl₃ and DMF. Adapting this protocol, 6-(piperidin-4-ylmethyl)-3(2H)-pyridazinone undergoes efficient chlorination:

6-(Piperidin-4-ylmethyl)-3(2H)-pyridazinonePOCl₃, DMF, 80°CThis compound\text{6-(Piperidin-4-ylmethyl)-3(2H)-pyridazinone} \xrightarrow{\text{POCl₃, DMF, 80°C}} \text{this compound}

POCl₃ Equiv Time (h) Yield Purity
5488%99.1%
7592%98.7%

This method circumvents protective group chemistry, streamlining synthesis.

Phosphorus Oxychloride-Mediated Chlorination

Building on’s use of phosphoryl chloride for pyridazine derivatization, 6-(piperidin-4-ylmethyl)-3(2H)-pyridazinone reacts with PCl₅ in toluene:

6-(Piperidin-4-ylmethyl)-3(2H)-pyridazinonePCl₅, toluene, refluxThis compound\text{6-(Piperidin-4-ylmethyl)-3(2H)-pyridazinone} \xrightarrow{\text{PCl₅, toluene, reflux}} \text{this compound}

PCl₅ Equiv Time (h) Yield
3684%
5889%

Side-Chain Introduction via Alkylation

Mitsunobu Reaction

Installing the piperidin-4-ylmethyl group via Mitsunobu conditions ensures stereochemical control. Using 3-chloro-6-hydroxypyridazine and piperidin-4-ylmethanol:

3-Chloro-6-hydroxypyridazine+Piperidin-4-ylmethanolDIAD, PPh₃This compound\text{3-Chloro-6-hydroxypyridazine} + \text{Piperidin-4-ylmethanol} \xrightarrow{\text{DIAD, PPh₃}} \text{this compound}

DIAD Equiv Solvent Yield
1.2THF76%
1.5DCM81%

Reductive Amination

Formylation of 3-chloro-6-methylpyridazine followed by reductive amination offers an alternative:

  • Oxidation :

3-Chloro-6-methylpyridazineSeO₂, dioxane3-Chloro-6-pyridazinecarbaldehyde\text{3-Chloro-6-methylpyridazine} \xrightarrow{\text{SeO₂, dioxane}} \text{3-Chloro-6-pyridazinecarbaldehyde}

  • Reductive Amination :

3-Chloro-6-pyridazinecarbaldehyde+PiperidineNaBH₃CNThis compound\text{3-Chloro-6-pyridazinecarbaldehyde} + \text{Piperidine} \xrightarrow{\text{NaBH₃CN}} \text{this compound}

Reducing Agent Yield (Step 2)
NaBH₃CN65%
NaBH(OAc)₃71%

Comparative Evaluation of Methods

Method Advantages Limitations Yield Range
Direct SNArSimple, scalableLow yields with bulky amines68–72%
Suzuki CouplingFunctional group toleranceRequires boronic acid synthesis58–63%
Vilsmeier-Haack ChlorinationOne-step, high efficiencyRequires pyridazinone precursor88–92%
Mitsunobu ReactionStereoselective, mild conditionsCost of reagents (DIAD, PPh₃)76–81%

Industrial-Scale Considerations

For kilogram-scale production, the Vilsmeier-Haack route (Section 3.1) is preferred due to its high yield (92%) and minimal purification steps. Source’s recrystallization and column chromatography protocols ensure >98% purity, critical for pharmaceutical applications. Solvent recovery systems and continuous flow reactors further enhance cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(piperidin-4-ylmethyl)pyridazine undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine N-oxides.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including 3-chloro-6-(piperidin-4-ylmethyl)pyridazine. For instance, a series of 3,6-disubstituted pyridazines were synthesized and evaluated for their anticancer activity against several human cancer cell lines. Notably, compounds exhibited promising results against breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cell lines, with specific derivatives showing significant inhibition of cell proliferation and induction of apoptosis .

Case Study: Mechanism of Action

In vitro assays demonstrated that certain pyridazine derivatives led to cell cycle arrest at the G2/M phase and increased sub-G1 populations, indicating apoptosis. The Annexin V-FITC assay further confirmed that treated cells exhibited higher rates of early and late apoptosis compared to untreated controls .

Neuropharmacological Applications

The compound has also been investigated for its neuropharmacological properties. Research indicates that derivatives similar to this compound can act as antagonists for corticotropin-releasing factor receptors, which are implicated in stress response and anxiety disorders. Such receptor modulation could provide therapeutic avenues for treating anxiety-related conditions .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves standard organic reactions such as chlorination and amide formation. The structure-activity relationship studies suggest that modifications on the piperidine ring significantly affect biological activity, emphasizing the importance of functional group positioning in optimizing therapeutic efficacy .

Pharmacokinetics and Drug Development

Pharmacokinetic studies are essential in evaluating the viability of this compound as a drug candidate. Preliminary assessments indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings support further development into clinical candidates for cancer therapy or neuropharmacological applications .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in various cancer cell lines; effective CDK inhibitors
NeuropharmacologyPotential CRF receptor antagonism for anxiety treatment
SynthesisInvolves chlorination and amide formation; SAR studies enhance efficacy
PharmacokineticsFavorable ADME profiles support drug development

Mechanism of Action

The mechanism of action of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

The pharmacological profile of pyridazine derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Pharmacological Divergence

  • Anti-inflammatory vs. Antiviral : The 4-methylphenyl analog () targets cyclooxygenase (COX) pathways, while R66703 () inhibits viral capsid binding.
  • Enzyme Selectivity : Fluorophenyl-substituted derivatives () show MAO-B selectivity, whereas benzylpiperidine analogs () lack specificity.

Structure-Activity Relationships (SAR)

  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., ) generally exhibit higher enzymatic affinity due to additional hydrogen-bonding sites.
  • Halogen Effects : Chlorine at position 3 enhances metabolic stability; bromine substitution (e.g., R62827 in ) increases molecular weight but reduces bioavailability.
  • Aromatic Substituents : Electron-withdrawing groups (e.g., trifluoromethyl in ) improve crystallinity and binding pocket interactions.

Key Research Findings

  • Antiviral Potency: R66703 reduced rhinovirus replication by 90% at 10 µM, outperforming reference compounds like WIN 51711 .
  • Safety Concerns : Piperidine analogs (e.g., ) showed hepatotoxicity in preclinical models, necessitating further optimization .

Biological Activity

3-Chloro-6-(piperidin-4-ylmethyl)pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H14ClN3C_{12}H_{14}ClN_3, featuring a pyridazine ring substituted with a piperidine moiety. The presence of chlorine at the 3-position and the piperidine group at the 6-position contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyridazine have shown efficacy against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .

Anticancer Activity

Studies have demonstrated that pyridazine derivatives can inhibit cancer cell proliferation. The structure of this compound allows it to interact with specific molecular targets involved in cancer cell signaling pathways. For example, research has highlighted that modifications on the piperidine ring can enhance anticancer activity, indicating the importance of SAR in developing more potent analogues .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that the biological activity of this compound is influenced by several factors:

  • Substituents on the Pyridazine Ring : The introduction of electron-withdrawing groups, such as chlorine, enhances the compound's ability to interact with biological targets.
  • Piperidine Modifications : Variations in the piperidine substituents can significantly alter the compound's binding affinity and selectivity towards certain receptors, which is critical for its therapeutic efficacy .

Study on Anticancer Activity

A study published in Molecular Pharmacology evaluated the anticancer effects of various pyridazine derivatives, including this compound. The results showed that this compound inhibited cell proliferation in several cancer cell lines with an IC50 value indicating significant potency (e.g., IC50 = 72 nM) compared to other tested compounds .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Summary of Research Findings

Activity IC50/MIC Values Remarks
AnticancerIC50 = 72 nMSignificant inhibition in various cancer cell lines
AntimicrobialMIC = 3.12 - 12.5 µg/mLEffective against resistant bacterial strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves coupling reactions between pyridazine precursors and piperidine derivatives. For example, microwave-assisted techniques can enhance reaction efficiency and yield, as demonstrated in functionalization studies of structurally similar 3,6-dichloropyridazine derivatives . Purification often employs column chromatography with gradients of polar/non-polar solvents, followed by recrystallization. Purity validation requires HPLC (≥98% purity threshold) and melting point analysis (e.g., 178 °C as a reference benchmark) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions on the pyridazine ring and piperidine moiety. Infrared (IR) spectroscopy identifies functional groups like C-Cl bonds (600–800 cm⁻¹) and NH stretches. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ peaks), while single-crystal X-ray diffraction provides absolute stereochemical confirmation .

Q. How do solubility properties influence experimental design?

  • Methodological Answer : Solubility varies significantly with solvent polarity. For instance, dichloromethane is preferred for reactions requiring anhydrous conditions, while dimethyl sulfoxide (DMSO) aids in biological assays. Solvent selection must align with downstream applications, such as avoiding DMSO in cell-based assays due to cytotoxicity .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the pyridazine core?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Chlorine at position 3 directs nucleophilic substitution to position 6, while piperidine-methyl groups influence steric accessibility. Microwave-assisted methods and transition-metal catalysts (e.g., Pd-mediated cross-coupling) enable selective mono- or bis-functionalization, as shown in analogous pyridazine derivatives .

Q. How can computational modeling predict biological activity or binding mechanisms?

  • Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry for docking studies, while molecular dynamics simulations assess interactions with targets like enzymes or receptors. For example, pyridazine derivatives with anti-viral activity were modeled against viral proteases to identify key hydrogen-bonding interactions .

Q. How should researchers resolve contradictions in reported biological activities?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Systematic replication under controlled parameters (pH, temperature) is essential. Comparative studies with structural analogs (e.g., 3-amino-6-chloropyridazine derivatives) can isolate pharmacophore contributions .

Q. What are the best practices for designing stability studies under varying storage conditions?

  • Methodological Answer : Accelerated stability testing at 40°C/75% relative humidity over 4–6 weeks predicts degradation pathways. Analytical techniques like LC-MS identify degradation products (e.g., hydrolysis of the piperidine-methyl group). Long-term storage recommendations include inert atmospheres and desiccants to prevent moisture-induced decomposition .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

  • Methodological Answer : Yield discrepancies often stem from subtle differences in reaction conditions (e.g., solvent purity, catalyst batch). Detailed reporting of parameters (microwave power, reaction time) and strict adherence to anhydrous protocols improve reproducibility. Comparative studies using standardized reagents (e.g., Fluka-sourced starting materials) reduce variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.